Bactofencin A -

Bactofencin A

Catalog Number: EVT-246966
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Bactofencin A is derived from Lactobacillus salivarius, a species commonly found in the gastrointestinal tract of various animals, particularly pigs. The identification of this bacteriocin was facilitated by genome sequencing of the producing strain, which revealed the presence of the gene cluster responsible for its biosynthesis .

Classification

Bactofencin A belongs to a class of antimicrobial peptides known as bacteriocins. Specifically, it is categorized as a class IId bacteriocin due to its structural characteristics and the presence of disulfide bonds. Unlike many traditional bacteriocins, which often share structural similarities with other known peptides, bactofencin A is unique and resembles eukaryotic cationic antimicrobial peptides .

Synthesis Analysis

Methods

The synthesis of bactofencin A can be achieved through microwave-assisted solid-phase peptide synthesis (MW-SPPS). This method allows for efficient assembly of the peptide chain in a controlled manner. The synthesis typically begins at the C-terminus and proceeds towards the N-terminus. Specific conditions are employed to facilitate the formation of the disulfide bond between cysteine residues during or after synthesis.

Technical Details

  1. Resin Preparation: Peptides are synthesized on pre-loaded resins, such as H-Cys(Trt)-HMBP resin for peptides containing C-terminal cysteine.
  2. Deprotection: The amino acids attached to the resin undergo deprotection using a 5% piperazine solution in dimethylformamide at room temperature.
  3. Bond Formation: The formation of the disulfide bond is monitored using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) over a period to ensure proper folding and stability .
Molecular Structure Analysis

Structure

The molecular structure of bactofencin A comprises 22 amino acids with a highly basic isoelectric point (pI) of 10.59. The sequence includes two cysteine residues that participate in forming an essential disulfide bond, contributing to its stability and activity.

Data

  • Molecular Mass: Approximately 2,782 Da
  • Amino Acid Composition: Contains basic amino acids contributing to its cationic nature.
  • Disulfide Bond: Critical for maintaining structural integrity and function .
Chemical Reactions Analysis

Reactions

Bactofencin A's primary chemical reactions involve interactions with bacterial membranes, leading to cell lysis or inhibition of growth in susceptible bacteria.

Technical Details

  1. Mechanism of Action: Bactofencin A binds to negatively charged components on bacterial membranes, disrupting membrane integrity.
  2. Specificity: The presence of specific amino acids influences its potency against various pathogens .
Mechanism of Action

Bactofencin A exhibits its antimicrobial effects through several mechanisms:

  1. Membrane Disruption: It interacts with bacterial membranes, leading to pore formation and subsequent cell lysis.
  2. Inhibition of Cell Wall Synthesis: By interfering with membrane integrity, it impedes essential processes such as nutrient uptake and cell wall synthesis.
  3. Immunity Mechanism: The presence of a dltB homologue in the gene cluster provides immunity against its own bacteriocin action, allowing producing strains to survive while inhibiting others .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when lyophilized.
  • Solubility: Soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: Stability is influenced by the presence of disulfide bonds; conditions that disrupt these bonds can lead to loss of activity.
  • pH Sensitivity: Activity may vary across different pH levels; optimal conditions are generally around neutral pH .
Applications

Bactofencin A has several potential applications in scientific research and industry:

  1. Antimicrobial Agent: Its potent activity against pathogenic bacteria makes it suitable for use in food preservation and safety applications.
  2. Probiotic Development: As a product of Lactobacillus salivarius, it holds promise for enhancing probiotic formulations aimed at gut health.
  3. Pharmaceuticals: Due to its unique structure and mechanism, bactofencin A may serve as a lead compound for developing new antibiotics targeting resistant bacterial strains .
Discovery and Genomic Characterization of Bactofencin A

Identification of Bactofencin A in Lactobacillus salivarius DPC6502

Bactofencin A was first isolated from Lactobacillus salivarius DPC6502, a strain derived from the porcine intestinal microbiota. Initial characterization revealed it as a novel class IId bacteriocin with a distinctive structure: a 22-amino-acid peptide featuring a highly cationic N-terminal region ("KRKKHR") and a C-terminal loop stabilized by a disulfide bond between Cys⁷ and Cys²² [1] [2]. This structural configuration results in a molecular mass of 2,782 Da, as confirmed by MALDI-TOF mass spectrometry [2]. Unlike typical bacteriocins, Bactofencin A shares higher sequence similarity with eukaryotic defensins than with other bacterial antimicrobial peptides, highlighting its uniqueness [1]. Its bioactivity spectrum includes potent inhibition of medically significant pathogens such as Staphylococcus aureus (including MRSA strains), Listeria monocytogenes, and related Gram-positive bacteria [1] [6]. The minimal inhibitory concentration (MIC) against S. aureus DPC5246 ranges from 0.5 to 2 μM, though its effects manifest slower than lantibiotics like nisin, taking >20 hours for full inhibition in agar diffusion assays [1] [6].

Table 1: Key Structural and Functional Features of Bactofencin A

PropertyDetail
Producing StrainLactobacillus salivarius DPC6502 (porcine intestine)
ClassIId bacteriocin
Amino Acid SequenceKRKKHRC... (22 residues total; Cys⁷–Cys²² disulfide bond)
Molecular Mass2,782 Da
Key Structural MotifsCationic N-terminus; C-terminal loop
Primary TargetsStaphylococcus aureus, Listeria monocytogenes, Gram-positive pathogens

Genomic Organization of the bfnA Operon and Associated Gene Clusters

The genetic determinants of Bactofencin A biosynthesis are encoded within a compact operon (4,110 bp) on the chromosome of L. salivarius DPC6502. This operon includes four core genes:

  • bfnA: Encodes the prepeptide, featuring a double-glycine leader sequence cleaved during secretion.
  • bfnI: An atypical immunity gene homologous to dltB, part of the teichoic acid alanylation system in Gram-positive bacteria.
  • bfnT: Codes for an ABC transporter responsible for peptide export and leader sequence cleavage.
  • bfnX: An accessory gene facilitating transporter function [1] [9].

Notably, the absence of a dedicated bacteriocin immunity protein distinguishes this cluster. Instead, bfnI confers resistance by reducing cell envelope negativity through teichoic acid D-alanylation, hindering cationic Bactofencin A binding [1] [2]. Heterologous expression of bfnI in sensitive strains (e.g., S. aureus) renders them resistant, confirming its role in self-protection [2] [5]. The operon’s minimalistic design—lacking regulatory genes—enables functional heterologous expression in Escherichia coli using only bfnA and bfnT, highlighting its efficiency [5].

Table 2: Genetic Organization of the Bactofencin A Operon

GeneFunctionMechanism of Action
bfnAStructural gene for prepeptideEncodes inactive precursor with N-terminal leader sequence
bfnIImmunity gene (homologous to dltB)Modifies teichoic acids to reduce cell wall negativity, preventing bacteriocin binding
bfnTABC transporterExports mature peptide; cleaves leader sequence via a C-terminal peptidase domain
bfnXAccessory transport proteinEnhances efficiency of BfnT-mediated export

Host-Specific Distribution and Evolutionary Implications

Bactofencin A production is strongly associated with porcine-derived L. salivarius strains. Genomic screening of 10 L. salivarius isolates revealed that all five porcine strains harbored the complete bfn operon and produced active Bactofencin A, whereas none of the five human isolates possessed these genes [1] [7]. This host-specific distribution suggests niche adaptation, where the bacteriocin enhances competitiveness in the porcine gut environment. Comparative phylogenomics indicates that the bfn operon likely spread through horizontal gene transfer (HGT) from other gut bacteria, evidenced by:

  • Sequence Homology: bfnI shares 70% identity with Enterococcus DltB proteins, suggesting cross-genus transfer [1].
  • Plasmid Localization: In some strains, the bfn cluster resides on plasmids, facilitating HGT [7].
  • Ecological Advantage: Strains from animal/human microbiomes encode twice as many bacteriocins as environmental isolates, underscoring their role in competitive colonization [7] [9]. The persistence of Bactofencin A in porcine strains highlights its evolutionary importance in modulating gut microbial communities, particularly against pathogens like S. aureus [4] [9].

Comparative Genomics of Porcine vs. Human L. salivarius Isolates

Whole-genome comparisons of porcine and human L. salivarius strains reveal distinct genomic signatures correlated with Bactofencin A production:

  • Bacteriocin Diversity: Porcine strains encode a broader array of bacteriocin genes (average: 3.2 per genome) compared to human isolates (average: 1.4). Bactofencin A is exclusive to porcine lineages [1] [7].
  • Plasmid Content: 80% of porcine strains harbor plasmids carrying bacteriocin genes (e.g., pMPD6502 in DPC6502), while human strains lack such plasmids [1] [3].
  • Metabolic Adaptations: Porcine isolates possess enhanced carbohydrate metabolism genes, aligning with nutrient availability in the swine gut. Human strains show adaptations to mucin degradation [3] [7].
  • Evolutionary Divergence: Core genome phylogeny separates porcine and human isolates into distinct clades, indicating host-driven speciation. The bfn operon’s presence exclusively in the porcine clade supports its role in niche specialization [1] [7].

Table 3: Genomic Features of Porcine vs. Human L. salivarius Isolates

FeaturePorcine IsolatesHuman Isolates
Presence of bfn operon100% (5/5 strains)0% (0/5 strains)
Average bacteriocin genes3.2 per genome1.4 per genome
Plasmid-associated genes80% harbor bacteriocin plasmidsNone detected
Core genome phylogenyForms a distinct host-specific cladeClustered separately from porcine strains

These genomic distinctions underscore how Bactofencin A production is a specialized trait evolved in porcine-associated L. salivarius, likely conferring a competitive edge in the gastrointestinal ecosystem [1] [7] [9].

Properties

Product Name

Bactofencin A

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